molecular formula C17H18O B14235820 2-Isopropoxy-3-vinylbiphenyl CAS No. 478942-85-7

2-Isopropoxy-3-vinylbiphenyl

Cat. No.: B14235820
CAS No.: 478942-85-7
M. Wt: 238.32 g/mol
InChI Key: GPACLCWBWORZEE-UHFFFAOYSA-N
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Description

2-Isopropoxy-3-vinylbiphenyl is an organic compound with the molecular formula C17H18O It is characterized by the presence of an isopropoxy group and a vinyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-3-vinylbiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-3-vinylbiphenyl undergoes several types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products:

Scientific Research Applications

2-Isopropoxy-3-vinylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-vinylbiphenyl involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Vinylbiphenyl
  • 3-Vinylbiphenyl
  • 4-Vinylbiphenyl

Comparison: 2-Isopropoxy-3-vinylbiphenyl is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. Compared to other vinylbiphenyl derivatives, it may exhibit different solubility, stability, and reactivity profiles.

Properties

CAS No.

478942-85-7

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-ethenyl-3-phenyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C17H18O/c1-4-14-11-8-12-16(17(14)18-13(2)3)15-9-6-5-7-10-15/h4-13H,1H2,2-3H3

InChI Key

GPACLCWBWORZEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1C2=CC=CC=C2)C=C

Origin of Product

United States

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